1,2-DIDEOXY-D-RIBOFURANOSE

Übersicht

Beschreibung

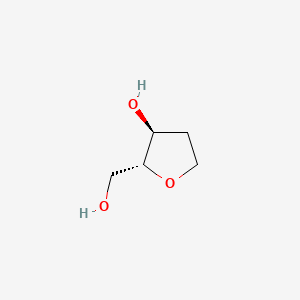

1,2-Dideoxy-D-ribofuranose is a deoxyribonucleoside analog with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol It is a derivative of ribose, where the hydroxyl groups at the 1 and 2 positions are replaced by hydrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dideoxy-D-ribofuranose can be synthesized through the elimination of nucleobase from thymidine . The process involves converting thymidine into an abasic deoxyribonucleoside by removing the nucleobase. This is followed by converting the resulting compound into the corresponding phosphoramidite derivative, which can then be linked to a solid support, such as controlled pore glass resin .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard phosphoramidite solid-phase methods. These methods are widely used in the production of oligonucleotides and other nucleic acid derivatives .

Analyse Chemischer Reaktionen

Substitution Reactions

dR(H) undergoes regioselective substitution at the C3 and C5 positions due to the absence of hydroxyl groups at C1 and C2. For example:

-

Phosphoramidite Formation : Reaction with 2-cyanoethyl--diisopropylchlorophosphoramidite in anhydrous dichloromethane yields the phosphoramidite derivative (Fig. 1A). This is essential for solid-phase oligonucleotide synthesis .

-

Tritylation : Primary hydroxyl groups react with 4,4′-dimethoxytrityl (DMT) chloride under basic conditions (EtN, 1,4-dioxane) to form DMT-protected intermediates .

Table 1: Key Substitution Reactions

Elimination Reactions

The synthesis of dR(H) itself involves elimination of the nucleobase from thymidine via acid-catalyzed hydrolysis:

This method achieves >90% purity when optimized with 0.1 M HCl at 80°C for 24 hours .

Phosphorylation and Oligonucleotide Incorporation

dR(H) is converted to its phosphoramidite for automated oligonucleotide synthesis:

-

Phosphitylation : Reaction with 2-cyanoethyl tetraisopropylphosphorodiamidite in THF yields the active phosphoramidite monomer .

-

Solid-Phase Synthesis : Incorporation into siRNA strands at the 3′-overhang region reduces RNAi knockdown efficacy by 40–60% compared to unmodified siRNA .

Table 2: siRNA Activity with dR(H) Modifications

| Modification Position | Gene Silencing Efficiency (%) | Notes | Source |

|---|---|---|---|

| 3′-Antisense strand | 35–45 | Reduced RISC complex binding | |

| Unmodified siRNA | 85–95 | Baseline activity |

Cyclization Reactions

dR(H) participates in ring-closing reactions to form bicyclic structures. For example, treatment with methanesulphonyl chloride in pyridine induces cyclization to form 1,4-anhydro derivatives :

This reaction is critical for generating conformationally restricted analogs for structural studies .

Functionalization for Bioconjugation

dR(H) derivatives enable site-specific modifications in oligonucleotides:

-

Aminomethylation : Reaction with ethyl trifluoroacetate introduces primary amines at C1, enabling post-synthetic labeling .

-

Mercaptomethylation : Thiol groups are introduced using mercaptoethanol derivatives, facilitating crosslinking with proteins or fluorophores .

Figure 1: Functionalized dR(H) Derivatives

-

A : Phosphoramidite for oligonucleotide synthesis.

-

B : Trifluoroacetyl-protected aminomethyl derivative.

-

C : Mercaptomethyl derivative for thiol-chemistry applications .

Comparative Reactivity Analysis

dR(H) exhibits distinct reactivity compared to related sugars:

Table 3: Reactivity of dR(H) vs. 2-Deoxyribose

| Property | dR(H) | 2-Deoxyribose |

|---|---|---|

| C1 Hydroxyl | Absent | Present |

| Phosphoramidite Yield | 85–92% | 70–78% |

| siRNA Stability | Moderate | High |

| Cyclization Efficiency | 88% (1,4-anhydro product) | <10% |

Degradation Pathways

Under alkaline conditions (pH > 10), dR(H) undergoes β-elimination, forming a glycal intermediate. This limits its utility in long-term biological applications but is exploitable for controlled-release systems .

Wissenschaftliche Forschungsanwendungen

Applications in RNA Interference (RNAi)

RNAi Studies :

1,2-Dideoxy-D-ribofuranose is utilized in synthesizing chemically modified small interfering RNAs (siRNAs). These siRNAs incorporate this compound at their 3'-overhang regions, which influences their stability and efficacy in gene silencing.

- Mechanism : The incorporation of this compound into siRNAs can modulate their interaction with the RNAi machinery, impacting the silencing efficiency of target genes .

- Case Study : Research demonstrated that introducing this compound into the antisense strand of siRNA reduced its knockdown effect over time, highlighting its potential as a tool for fine-tuning gene expression .

Nucleic Acid Chemistry

The unique properties of this compound make it valuable for studying nucleic acid chemistry.

- Synthesis of Oligonucleotides : It can be converted into phosphoramidite derivatives for solid-phase synthesis of oligonucleotides. This process involves linking the compound to controlled pore glass resin to facilitate further chemical modifications .

- Biophysical Studies : Oligodeoxynucleotides containing this compound have been synthesized and characterized to understand their structural and functional properties better .

Role in DNA Repair Mechanisms

This compound is instrumental in studying DNA repair processes.

- Abasic Sites Formation : The compound can be incorporated into DNA strands to create abasic sites. These sites are crucial for understanding the mechanisms of DNA repair enzymes such as DNA polymerases and apurinic/apyrimidinic endonucleases.

- Cellular Effects : Studies indicate that this compound influences cellular processes by affecting gene expression and cellular metabolism through its interaction with various enzymes involved in DNA repair.

Biochemical Properties and Mechanisms

The biochemical properties of this compound contribute significantly to its applications:

- Interactions with Enzymes : The compound interacts with several enzymes critical for DNA replication and repair, impacting their activity and function.

- Dosage Effects : Research indicates that the effects of this compound can vary based on dosage in animal models. Higher doses may lead to adverse effects while lower doses are more beneficial for studying its biochemical properties.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| RNA Interference (RNAi) | Used in synthesizing modified siRNAs with enhanced stability | Reduces knockdown effect over time |

| Nucleic Acid Chemistry | Facilitates synthesis of oligonucleotides; valuable for structural studies | Enables detailed characterization of nucleic acid derivatives |

| DNA Repair Mechanisms | Creates abasic sites for studying DNA repair processes | Influences enzyme interactions critical for DNA integrity |

Wirkmechanismus

The mechanism of action of 1,2-Dideoxy-D-ribofuranose involves its incorporation into nucleic acid structures, where it can influence the stability and function of the resulting molecules. In RNAi studies, the presence of this compound at the 3′-end of the antisense strand of siRNA reduces its knockdown effect, likely due to alterations in the interaction with the RNA-induced silencing complex (RISC) .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Deoxy-D-ribose: A similar compound where only the hydroxyl group at the 2 position is replaced by a hydrogen atom.

1-Deoxy-D-ribose: A compound where only the hydroxyl group at the 1 position is replaced by a hydrogen atom.

Uniqueness

1,2-Dideoxy-D-ribofuranose is unique due to the simultaneous removal of hydroxyl groups at both the 1 and 2 positions, which imparts distinct structural and functional properties compared to other deoxyribonucleosides .

Biologische Aktivität

1,2-Dideoxy-D-ribofuranose (dR(H)) is a significant compound in the field of nucleoside chemistry, primarily due to its structural similarities to ribonucleosides and its potential applications in biomedicine. This article explores its biological activities, synthesis methods, and implications for therapeutic applications.

Synthesis of this compound

This compound can be synthesized through the elimination of the nucleobase from thymidine. This method has been optimized to yield dR(H) efficiently, allowing for its incorporation into various nucleic acid constructs such as small interfering RNAs (siRNAs) and oligonucleotides. The synthesis typically involves converting dR(H) into a phosphoramidite derivative, which can then be linked to a solid support for further applications in molecular biology .

Antiviral Properties

Research indicates that dR(H) and its derivatives exhibit antiviral properties. For instance, modified siRNAs containing dR(H) at their 3'-overhang regions have shown reduced effectiveness in gene silencing, which suggests that the structural modifications can influence biological activity . Furthermore, nucleoside analogs derived from dR(H) have been studied for their potential to inhibit viral replication.

Cytotoxicity and Antiproliferative Effects

Studies have shown that ribofuranose nucleosides can possess cytotoxic activity against various cancer cell lines. For example, certain derivatives of α-D-ribofuranose have demonstrated significant antiproliferative effects in solid tumor-derived cell lines . The mechanism behind this activity is thought to involve interference with nucleic acid synthesis and function.

Analgesic and Anti-inflammatory Activities

Recent investigations into α-D-ribofuranose derivatives have revealed multifarious biological properties including analgesic and anti-inflammatory activities. Specific compounds synthesized from dR(H) exhibited significant reductions in pain response in animal models, suggesting potential therapeutic uses in pain management .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMOSDAEGJTOIQ-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@H]1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919665 | |

| Record name | 1,4-Anhydro-2-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91121-19-6, 91547-59-0 | |

| Record name | 1,2-Dideoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dideoxyribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091547590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-2-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.